Cantharidin methylimide
CAS No.: 76970-78-0
Cat. No.: VC1681901
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76970-78-0 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | (3aR,4S,7R,7aS)-2,3a,7a-trimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione |
| Standard InChI | InChI=1S/C11H15NO3/c1-10-6-4-5-7(15-6)11(10,2)9(14)12(3)8(10)13/h6-7H,4-5H2,1-3H3/t6-,7+,10+,11- |
| Standard InChI Key | WUQNOBSCYAIJIH-FIPCFZRWSA-N |
| Isomeric SMILES | C[C@@]12[C@H]3CC[C@@H]([C@@]1(C(=O)N(C2=O)C)C)O3 |
| SMILES | CC12C3CCC(C1(C(=O)N(C2=O)C)C)O3 |
| Canonical SMILES | CC12C3CCC(C1(C(=O)N(C2=O)C)C)O3 |
Introduction
Chemical Structure and Properties
Cantharidin methylimide possesses a unique chemical structure that contributes to its biological properties and differentiates it from related compounds. Understanding its structural and physiochemical characteristics is essential for appreciating its pharmacological potential and developing improved formulations.
Molecular Structure and Identifiers
Cantharidin methylimide has a molecular formula of C₁₁H₁₅NO₃ with a molecular weight of 209.24 g/mol . Its IUPAC name is (3aR,4S,7R,7aS)-2,3a,7a-trimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione . The compound features a bicyclic structure with an epoxy bridge and imide functionality, which are crucial for its biological activity. The structural configuration involves specific stereochemistry that may influence its interaction with biological targets.
Several chemical identifiers have been assigned to this compound:
| Identifier Type | Value |
|---|---|
| CAS Number | 76970-78-0 |
| PubChem CID | 127534 |
| Standard InChI | InChI=1S/C11H15NO3/c1-10-6-4-5-7(15-6)11(10,2)9(14)12(3)8(10)13/h6-7H,4-5H2,1-3H3/t6-,7+,10+,11- |
| Standard InChIKey | WUQNOBSCYAIJIH-FIPCFZRWSA-N |
| Canonical SMILES | CC12C3CCC(C1(C(=O)N(C2=O)C)C)O3 |
| Isomeric SMILES | C[C@@]12[C@H]3CCC@@HO3 |
Table 1: Chemical identifiers of cantharidin methylimide
Physical and Spectral Properties
The physical properties of cantharidin methylimide influence its formulation and administration. Limited information is available on its specific physical characteristics, but computational predictions have been made regarding its collision cross-section properties, which are relevant for analytical detection and characterization.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 210.11248 | 145.2 |
| [M+Na]⁺ | 232.09442 | 153.2 |
| [M+NH₄]⁺ | 227.13902 | 156.2 |
| [M+K]⁺ | 248.06836 | 150.8 |
| [M-H]⁻ | 208.09792 | 145.1 |
| [M+Na-2H]⁻ | 230.07987 | 145.9 |
| [M]⁺ | 209.10465 | 146.3 |
| [M]⁻ | 209.10575 | 146.3 |
Table 2: Predicted collision cross-section values for cantharidin methylimide adducts
These spectral properties are valuable for analytical chemists working with this compound, especially for mass spectrometric detection and identification.
Synthesis and Purification
The efficient synthesis and purification of cantharidin methylimide are critical for both research applications and potential clinical development. Recent advancements have improved the yield and quality of the final product while reducing production costs.
Synthetic Approaches
Cantharidin methylimide is primarily synthesized from cantharidin through a reaction with methylamine. Researchers have reported a high-yield synthesis method achieving over 90% yield . The synthesis typically involves modifying cantharidin through reactions with methylating agents or primary amines under controlled conditions. The reaction process converts the anhydride functionality of cantharidin to the corresponding imide, which alters both the physical properties and biological activity of the compound.
A key advancement in the synthesis process was the determination of optimal methylamine dosage. Studies have shown that using twice the theoretical amount of methylamine provides optimal yields in this reaction . This finding has significant implications for large-scale production, as it balances reagent costs with product yield.
Purification Methods
The improved synthesis and purification methodology has been described as both simple and economical, with significant potential for industrial-scale production . This scalability is essential for any compound being considered for clinical development, as it ensures sufficient quantities can be produced at reasonable cost for both preclinical and clinical testing.
Biological Activity and Mechanism of Action
Cantharidin methylimide exhibits significant biological activity that makes it a compound of interest for therapeutic applications, particularly in oncology. Understanding its mechanism of action is crucial for optimizing its use and developing improved derivatives.
Protein Phosphatase Inhibition
Like its parent compound cantharidin, cantharidin methylimide appears to exert its biological effects primarily through inhibition of protein phosphatases, which are critical enzymes involved in cell division and apoptosis (programmed cell death). Protein phosphatases regulate numerous cellular processes by removing phosphate groups from proteins, counterbalancing the action of protein kinases. By inhibiting these enzymes, cantharidin methylimide disrupts normal cellular signaling pathways, which can lead to cell cycle arrest and apoptosis in susceptible cells.
The compound can covalently bind to lysine residues in proteins, altering protein function and contributing to both therapeutic effects and toxicity. This binding appears to be somewhat selective, possibly explaining the compound's preferential effects on certain cell types, particularly rapidly dividing cancer cells.
Clinical Applications and Research
Cantharidin methylimide has progressed beyond basic research and is now being evaluated in clinical settings for specific oncological indications. Current clinical trials are providing valuable insights into its therapeutic potential and optimal application.
Current Clinical Trials
Cantharidin methylimide is currently under investigation in clinical trial NCT03996681, titled "TACE Combined With Methylcantharidimide Tablets in the Treatment of Large and Unresectable Hepatocellular Carcinoma" . This trial is evaluating the combination of transarterial chemoembolization (TACE) with oral cantharidin methylimide tablets for treating patients with hepatocellular carcinoma that is either large or cannot be surgically removed.
This clinical evaluation represents a significant step in translating laboratory findings into potential clinical applications. The trial design, combining cantharidin methylimide with an established interventional procedure (TACE), reflects a thoughtful approach to integrating this novel compound into existing treatment paradigms.
Future Directions and Ongoing Research
Research on cantharidin methylimide continues to evolve, with several promising avenues for future investigation and development. Addressing current challenges and exploring innovative approaches may further enhance the therapeutic potential of this compound.
Advanced Drug Delivery Systems
Advances in drug delivery systems, particularly nanoparticle-based approaches, may help overcome some of the limitations associated with cantharidin methylimide by reducing systemic toxicity and enhancing tumor targeting. Encapsulation within nanoparticles or incorporation into targeted delivery vehicles could potentially improve the therapeutic index of the compound, allowing for higher local concentrations at tumor sites while minimizing exposure to healthy tissues.
Various delivery strategies, including liposomal formulations, polymer nanoparticles, and antibody-drug conjugates, could be explored for cantharidin methylimide. Each approach offers unique advantages and challenges, necessitating systematic evaluation to identify optimal delivery methods for specific clinical applications.
Structure-Activity Relationship Studies
Further exploration of the structure-activity relationships of cantharidin derivatives, including cantharidin methylimide, represents an important direction for future research. By systematically modifying the chemical structure and evaluating the resulting biological effects, researchers may identify compounds with improved efficacy, reduced toxicity, or novel mechanisms of action.
The development of additional derivatives based on the cantharidin methylimide scaffold could yield compounds with enhanced properties for specific therapeutic applications. Such research would benefit from computational approaches to predict molecular interactions and prioritize compounds for synthesis and biological evaluation.
Combination Therapy Approaches
The current clinical trial combining cantharidin methylimide with TACE for hepatocellular carcinoma exemplifies this approach. Similar combination strategies could be explored for other cancer types, guided by mechanistic understanding of potential interactions and careful evaluation of safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume